What is Ac-muramyl-D-Ala-D-Glu-NH2?
What is Ac-muramyl-D-Ala-D-Glu-NH2?
An In-Depth Technical Guide to N-Acetylmuramyl-D-alanyl-D-glutamine Amide (D-D-MDP)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of N-Acetylmuramyl-D-alanyl-D-glutamine amide (Ac-muramyl-D-Ala-D-Glu-NH2), a stereoisomer of the canonical immunomodulatory agent, Muramyl Dipeptide (MDP). Muramyl peptides are fundamental structural components of bacterial peptidoglycan and serve as critical pathogen-associated molecular patterns (PAMPs) for the innate immune system.[1] The archetypal MDP, N-acetylmuramyl-L-alanyl-D-isoglutamine, is a potent activator of the intracellular pattern recognition receptor NOD2, triggering significant pro-inflammatory and host defense responses.[2][3] This document focuses specifically on the D-Ala variant, elucidating its unique biochemical profile, its attenuated interaction with the NOD2 signaling pathway, and its primary application in research as a critical negative control for defining the stereochemical specificity of innate immune recognition. We will explore its structure-activity relationship, synthesis, and role in advancing our understanding of immunomodulatory drug design.
Biochemical Profile and Structure-Activity Relationship (SAR)
Ac-muramyl-D-Ala-D-Glu-NH2 is a glycopeptide composed of three core moieties: an N-acetylmuramic acid (MurNAc) sugar linked to a dipeptide chain. Its chemical formula is C₁₉H₃₂N₄O₁₁, with a molecular weight of approximately 492.48 g/mol .[4] The defining characteristic of this molecule is the stereochemistry of its peptide component: a D-Alanine residue at the first position followed by a D-Glutamine amide at the second.
The Critical Impact of Stereochemistry on Biological Activity
The biological potency of muramyl peptides is exquisitely dependent on their stereochemical configuration. Extensive structure-activity relationship studies have established that the potent adjuvant activity of MDP requires an L-amino acid at the first position of the peptide chain and a D-isoglutamine at the second.[2][5]
The substitution of the canonical L-Alanine with D-Alanine, as seen in Ac-muramyl-D-Ala-D-Glu-NH2, has profound functional consequences. This single chiral inversion dramatically decreases or completely abolishes the molecule's ability to act as a vaccine adjuvant and to stimulate NOD2-dependent signaling pathways.[2][6] This loss of function is attributed to a steric clash within the ligand-binding domain of the NOD2 receptor, preventing the high-affinity interaction required for receptor activation. Consequently, this molecule serves as an invaluable tool for demonstrating the specificity of immune responses to the canonical L-Ala form of MDP.
Data Summary: Comparative Analysis of MDP Stereoisomers
| Feature | Ac-muramyl-L -Ala-D-Glu-NH₂ (Canonical MDP) | Ac-muramyl-D -Ala-D-Glu-NH₂ (D-D Isomer) |
| Common Name | Muramyl Dipeptide (MDP) | D-D-MDP; MDP(D-Ala1) |
| NOD2 Binding | High Affinity Agonist[3] | Negligible / Very Low Affinity[2] |
| Adjuvant Activity | Potent[7] | Weak / Abolished[2] |
| NF-κB Activation | Strong Induction[6] | No Significant Induction[6] |
| Primary Application | Immunostimulant, Adjuvant, Research Tool[8] | Negative Control, SAR Studies[2][6] |
Mechanism of Action: Attenuated Interaction with the NOD2 Pathway
The innate immune system relies on pattern recognition receptors (PRRs) to detect microbial components.[1] NOD2 is a key intracellular PRR of the NOD-like receptor (NLR) family that is responsible for sensing muramyl peptides derived from bacterial peptidoglycan.[9][10]
The Canonical NOD2 Signaling Cascade
Activation of NOD2 by its canonical ligand, MDP, initiates a well-defined signaling cascade:
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Ligand Recognition: MDP enters the cytoplasm and binds to the C-terminal leucine-rich repeat (LRR) domain of NOD2.[10] This binding event is believed to relieve an autoinhibitory conformation.
-
Oligomerization and RIPK2 Recruitment: Ligand-bound NOD2 undergoes self-oligomerization through its central NACHT domain. This conformational change facilitates the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2) via homotypic interactions between their respective caspase activation and recruitment domains (CARDs).[9][11]
-
Downstream Kinase Activation: The NOD2-RIPK2 complex serves as a scaffold to activate downstream kinases, most notably TAK1 (Transforming growth factor-β-activated kinase 1).[12]
-
NF-κB and MAPK Activation: TAK1 activation leads to the phosphorylation and activation of two major signaling arms: the IKK complex (activating the NF-κB pathway) and the Mitogen-Activated Protein Kinase (MAPK) cascades.[9][12]
-
Transcriptional Response: Activation of NF-κB and MAPK pathways results in the translocation of transcription factors to the nucleus, driving the expression of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and antimicrobial peptides that orchestrate the innate immune response to bacterial infection.[8][10]
Due to its incorrect stereochemistry, Ac-muramyl-D-Ala-D-Glu-NH2 fails to effectively initiate this cascade . Its inability to bind with sufficient affinity to the NOD2 LRR domain means that the initial and essential step of receptor activation is largely absent, rendering it a poor activator of this critical host defense pathway.
Chemical Synthesis and Characterization
The synthesis of Ac-muramyl-D-Ala-D-Glu-NH2 follows established principles of glycopeptide chemistry, analogous to the synthesis of canonical MDP.[2][13] The general strategy involves the coupling of a protected N-acetylmuramic acid moiety with a pre-synthesized, protected dipeptide, followed by global deprotection.
Example Protocol: Key Synthetic Steps
This protocol outlines the core coupling and deprotection stages. Note: All steps require anhydrous conditions and an inert atmosphere (e.g., Argon or Nitrogen).
Part A: Dipeptide Synthesis (Boc-D-Ala-D-Glu(OBn)-NH₂)
-
Amidation of Glutamate: Start with N-terminally protected, γ-benzylated D-glutamic acid (Boc-D-Glu(OBn)-OH). Activate the α-carboxyl group using a standard coupling agent (e.g., HBTU/HOBt) in a solvent like DMF.
-
Ammonia Coupling: Add a source of ammonia (e.g., ammonia in dioxane or ammonium chloride with a non-nucleophilic base like DIEA) to the activated ester to form the α-amide, yielding Boc-D-Glu(OBn)-NH₂.
-
N-terminal Deprotection: Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the free amine H₂N-D-Glu(OBn)-NH₂.
-
Coupling with D-Alanine: Couple the resulting dipeptide amine with Boc-protected D-Alanine (Boc-D-Ala-OH) using standard peptide coupling reagents (e.g., HATU, DIEA in DMF) to form the protected dipeptide Boc-D-Ala-D-Glu(OBn)-NH₂.
Part B: Glycopeptide Assembly and Deprotection
-
MurNAc Activation: Activate the carboxylic acid of a suitably protected N-acetylmuramic acid derivative (e.g., 1-O-benzyl-4,6-O-benzylidene-N-acetylmuramic acid) using a coupling agent.
-
Dipeptide N-terminal Deprotection: Selectively remove the Boc group from the dipeptide (Boc-D-Ala-D-Glu(OBn)-NH₂) as described in step A3.
-
Coupling: Add the deprotected dipeptide to the activated MurNAc derivative to form the fully protected glycopeptide.
-
Global Deprotection: Remove all remaining protecting groups (e.g., benzyl and benzylidene ethers) via catalytic hydrogenation (e.g., using H₂ gas over a Palladium on carbon catalyst in a solvent like methanol or acetic acid).
-
Purification: Purify the final product, Ac-muramyl-D-Ala-D-Glu-NH2, using reverse-phase high-performance liquid chromatography (RP-HPLC).
Analytical Characterization
-
Identity and Structure: Confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to verify the molecular weight and fragmentation pattern.
-
Purity: Assessed by RP-HPLC, typically aiming for >95% purity for biological assays.
Applications in Research and Drug Development
While lacking direct therapeutic potential as an immunostimulant, Ac-muramyl-D-Ala-D-Glu-NH2 is a vital tool in the field of immunology and drug discovery.
-
Definitive Negative Control: Its primary and most critical application is as a negative control in in-vitro and in-vivo experiments studying NOD2 signaling.[6] By comparing the cellular or physiological response to canonical L-D-MDP against the lack of response to D-D-MDP, researchers can unequivocally attribute the observed effects to stereospecific NOD2 activation, thereby validating their experimental system.
-
Tool for Structure-Activity Relationship (SAR) Studies: This molecule is fundamental to SAR studies aimed at mapping the NOD2 ligand-binding pocket.[2][14] By demonstrating that a D-Ala at position 1 abrogates activity, it provides a crucial data point that informs the design of novel synthetic NOD2 agonists or antagonists with improved potency, stability, or modified signaling outcomes.
-
Probing Downstream Pathway Specificity: In complex biological systems where multiple PRRs may be activated, using this highly specific inactive analog helps to isolate the contribution of the NOD2 pathway from other potential confounding signals.
Conclusion
N-Acetylmuramyl-D-alanyl-D-glutamine amide stands as a classic example of the profound importance of stereochemistry in molecular immunology. While structurally almost identical to the potent immune agonist MDP, its D-D peptide configuration renders it biologically inert as a NOD2 activator. This inactivity is not a limitation but rather its greatest strength from a research perspective. It provides an indispensable tool for ensuring experimental rigor, validating findings, and guiding the rational design of the next generation of immunomodulatory therapeutics that target the NOD2 pathway for applications in vaccinology, infectious disease, and the treatment of inflammatory disorders.
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A comprehensive list of all sources cited within this guide.
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- Bachem Ac-muramyl-Ala-D-Glu-NH2, Quantity: Each of 1. Fisher Scientific.
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- Identification of a synthetic muramyl peptide derivative with enhanced Nod2 stimulatory capacity.
- Synthesis of N-acetyl-muramyl-L-alanyl-D-glutamic-alpha-amide(MDP)
- Structural requirements of acylated Gly-l-Ala-d-Glu analogs for activation of the inn
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- Muramyl peptides - synthesis and biological activity. MOST Wiedzy.
- Insights into the molecular basis of the NOD2 signalling p
- Design, Synthesis, and Biological Evaluation of Desmuramyl Dipeptides Modified by Adamantyl-1,2,3-triazole. PMC.
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- Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides. ChemRxiv.
- Influence of muramyl peptides on the production of chemokines, growth factors, pro-inflammatory and anti-inflammatory cytokines. RUDN UNIVERSITY SCIENTIFIC PERIODICALS PORTAL.
- Model of NOD2 signaling pathway.
- What are NOD2 modulators and how do they work?. [No Source Found].
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